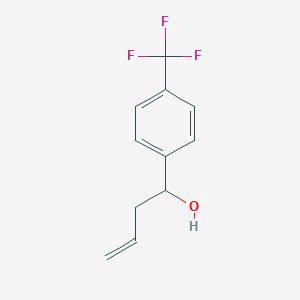
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol
Vue d'ensemble
Description
“1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 . The compound is a main product of BOC Sciences .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study describes the synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd (0)-catalyzed fluorinated Heck reaction .Molecular Structure Analysis
The molecular structure of “1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” can be represented by the InChI Key UNOFRSFHIUMSNW-UHFFFAOYSA-N . The compound has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .Physical And Chemical Properties Analysis
“1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .Applications De Recherche Scientifique
1. Spectroelectrochemical Properties
A study on peripherally tetra-substituted phthalocyanines involving a compound structurally similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol showed that these compounds possess unique electrochemical and spectroelectrochemical properties. This research indicates potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
2. Synthesis of Novel Compounds
Research involving the synthesis of compounds related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol has been conducted. For example, the synthesis of tetra-substituted H2Pc phthalocyanines, which have potential applications in various fields, utilized similar compounds (Kamiloğlu et al., 2018).
3. Crystal Structures and Optical Properties
Research on crystal structures and optical properties of related compounds has been conducted. Studies on compounds like 1-(triarylstannyl)-3-phenyl-1-buten-3-ols, which have similar structures, indicate applications in material science and crystallography (Zhu et al., 2003).
4. Luminescent Properties in Organic Light-Emitting Diodes (OLEDs)
Research on the luminescent properties of iridium complexes with trifluoromethyl-substituted ligands, structurally related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol, shows potential applications in OLEDs. These studies highlight the influence of trifluoromethyl groups on emission spectra, suggesting utility in OLED technology (Xu et al., 2013).
5. Electronic and Optical Limiting Properties
The electronic nature of compounds similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol has been studied for their potential in optical limiting applications. The effect of electronic nature on the optical limiting properties of these compounds has been examined, indicating applications in photonics and optoelectronics (Vagin et al., 2003).
6. Applications in Fluorine Chemistry
There has been significant research in the field of fluorine chemistry using compounds similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol. This includes the study of reactions and isomerizations in fluorinated compounds, highlighting their importance in developing new fluorine-containing materials (Tordeux et al., 2001).
7. Synthesis and Characterization of Novel Polyimides
Research involving the synthesis of novel polyimides using fluorinated aromatic diamines related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol demonstrates potential applications in creating materials with exceptional thermal stability and mechanical properties (Yin et al., 2005).
8. Investigation of Pyrolysis Reactions
Studies on the pyrolysis reactions of compounds structurally related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol have been conducted, focusing on the rearrangement reactions and formation of novel compounds. This research provides insights into the thermal behavior of such compounds and their potential applications in material synthesis (Allen et al., 2001).
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10,15H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFRSFHIUMSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441419 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol | |
CAS RN |
144486-12-4 | |
| Record name | 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



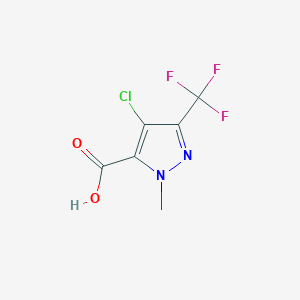
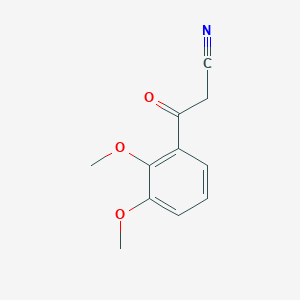

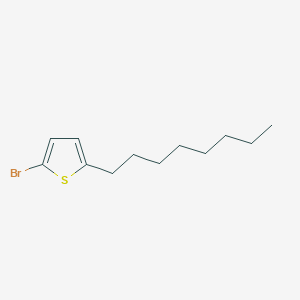
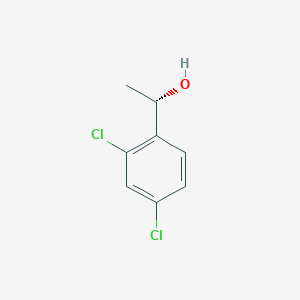

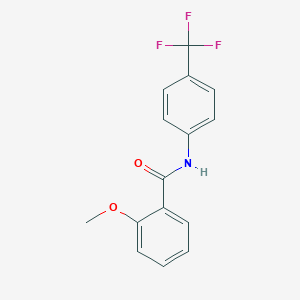

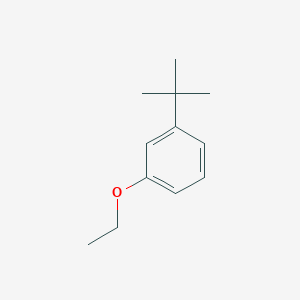
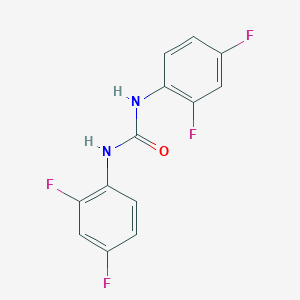
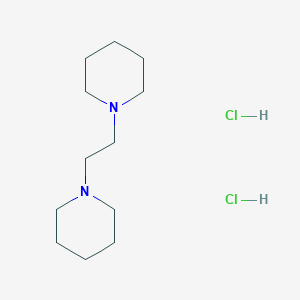
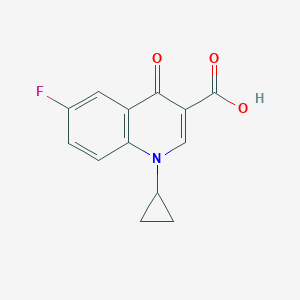
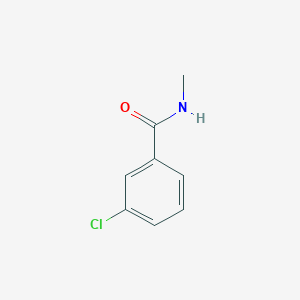
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)